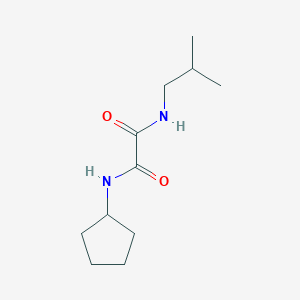![molecular formula C19H19ClN2O3 B5003997 N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been widely researched in the scientific community. It was first synthesized in the 1990s as part of a research project aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions.
Mechanism of Action
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide acts on the endocannabinoid system in the body, which is responsible for regulating a variety of physiological processes such as pain, inflammation, and mood. Specifically, this compound binds to the cannabinoid receptors CB1 and CB2, which are located in the brain and peripheral tissues, respectively. By activating these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of pain and inflammation pathways, the regulation of immune function, and the modulation of mood and behavior. This compound has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide for lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one of the limitations of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide. One area of interest is the development of new pain medications based on this compound and other synthetic cannabinoids. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its potential for off-target effects.
Synthesis Methods
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 3-chloro-4-(4-morpholinylcarbonyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with phenylmagnesium bromide to yield the final product, this compound.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Some of the areas of research include pain management, inflammation, and neurological disorders. This compound has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-17-13-15(21-18(23)12-14-4-2-1-3-5-14)6-7-16(17)19(24)22-8-10-25-11-9-22/h1-7,13H,8-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOOZTTXOXKGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-ethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5003914.png)


![N-[(2-phenoxy-3-pyridinyl)methyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5003933.png)
![4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5003943.png)
![propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5003949.png)
![dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5003963.png)

![7-amino-5-(2,3-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5003977.png)

![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5004004.png)
![2,5-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5004007.png)
